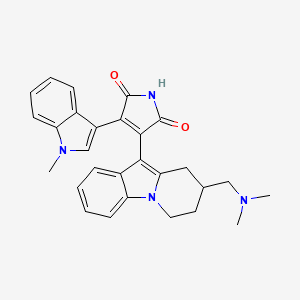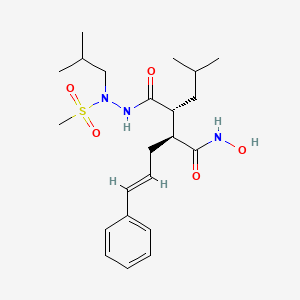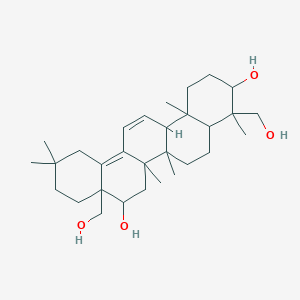
柴胡皂苷元A
描述
柴胡皂苷A 是一种天然化合物,来源于柴胡 (Bupleurum falcatum L.) 的根部,在中药中称为柴胡。它是一种三萜皂苷,更具体地说是一种水解的柴胡皂苷。 柴胡皂苷A 因其多种药理活性而被研究,包括抗炎、抗癌和保肝作用 .
科学研究应用
化学: 柴胡皂苷A 用作合成其他生物活性化合物的先驱。
生物学: 它用于与细胞信号传导和代谢途径相关的研究。
作用机制
柴胡皂苷A 通过各种分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Saikogenin A interacts with various biomolecules, contributing to its biochemical activity. For instance, it has been found to interact with proteins such as albumin, insulin-like growth factor I, mitogen-activated protein kinase 1, proto-oncogene tyrosine-protein kinase Src, and epidermal growth factor receptor . These interactions can influence various biochemical reactions, although the exact nature of these interactions is still being researched .
Cellular Effects
Saikogenin A has been observed to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of human colon cancer cell lines . It also appears to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Saikogenin A’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Saikogenin A in animal models are limited, related compounds have been studied. For instance, Saikogenin F has been shown to ameliorate cognitive impairment in Alzheimer’s disease mouse models .
准备方法
合成路线和反应条件: 柴胡皂苷A 可以通过酶解柴胡皂苷A 和柴胡皂苷D 合成。该过程涉及使用重组糖苷水解酶,如 BglPm 和 BglLk,它们表现出糖苷裂解活性。 这些酶是从粘液芽孢杆菌和韩国乳杆菌克隆的,在 30–37°C 和 pH 6.5–7.0 的温度下表现出最佳活性 .
工业生产方法: 在工业环境中,首先使用制备型高效液相色谱法从柴胡 (Bupleurum falcatum L.) 的粗提物中纯化柴胡皂苷 A 和 D。然后使用具有高 β-糖苷酶活性的酶转化,通过原柴胡皂苷F 将纯化的柴胡皂苷转化为柴胡皂苷A。 最终产品使用硅胶柱进行纯化以达到高纯度 .
化学反应分析
反应类型: 柴胡皂苷A 会发生各种化学反应,包括:
氧化: 柴胡皂苷A 可以被氧化形成不同的衍生物。
还原: 还原反应可以改变柴胡皂苷A 中存在的官能团。
取代: 取代反应可以在柴胡皂苷A 分子中引入新的官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用卤素和烷基化剂等试剂。
相似化合物的比较
柴胡皂苷A 在结构和功能上与其他柴胡皂苷及其水解形式相似,例如:
柴胡皂苷F: 另一种水解的柴胡皂苷,具有类似的药理活性。
柴胡皂苷G: 表现出相似的抗炎和抗癌作用。
原柴胡皂苷F 和 G: 柴胡皂苷酶解过程中的中间体化合物
独特性: 柴胡皂苷A 的独特之处在于它对二肽基肽酶 IV 的特异性抑制作用,以及它调节多种信号传导途径的能力,使其成为治疗应用中的一种多功能化合物 .
属性
IUPAC Name |
4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNVMEXLLPGQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965203 | |
| Record name | Oleana-11,13(18)-diene-3,16,23,28-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5092-09-1 | |
| Record name | NSC258312 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oleana-11,13(18)-diene-3,16,23,28-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Saikogenin A?
A1: Saikogenin A is a triterpenoid sapogenin primarily derived from the roots of Bupleurum falcatum L., a traditional Chinese medicinal herb. It is considered a bioactive compound with potential anti-inflammatory properties. [, , ]
Q2: How does Saikogenin A exert its anti-inflammatory effect?
A2: Research suggests Saikogenin A's anti-inflammatory action occurs through a dual mechanism: * Stimulation of the Hypothalamus-Pituitary-Adrenal (HPA) Axis: Saikogenin A treatment in rats has been shown to increase serum corticosterone and ACTH levels. This suggests the compound may stimulate the HPA axis, leading to increased corticosterone production, which plays a role in regulating inflammation. This is further supported by Saikogenin A's ability to facilitate ACTH-induced corticosterone release and increase cyclic AMP in isolated pituitary and adrenal glands. []* Direct Action on Inflammatory Processes: Saikogenin A also displays anti-inflammatory effects in adrenalectomized rats, suggesting direct action on inflammatory processes. It has been found to inhibit histamine release induced by compound 48/80 and reduce vascular permeability. []
Q3: How is Saikogenin A metabolized in the body?
A3: Studies in rats have shown that orally administered Saikogenin A is poorly absorbed in its original form. [] Intestinal bacteria, specifically species like Eubacterium sp. A-44, play a crucial role in metabolizing Saikogenin A into prosaikogenin A and then into Saikogenin A. [, ] These metabolites are then detectable in plasma and feces. []
Q4: What enzymes are involved in the metabolic breakdown of Saikogenin A's precursor, saikosaponin a?
A4: Two key enzymes from Eubacterium sp. A-44 contribute to saikosaponin a metabolism: * β-D-glucosidase: This enzyme first cleaves specific β-glucosidic bonds in saikosaponins, leading to the formation of prosaikogenins, including prosaikogenin A. []* β-D-fucosidase: This novel enzyme further hydrolyzes prosaikogenins, like prosaikogenin A, by cleaving β-fucosidic bonds, ultimately resulting in the formation of saikogenins, including Saikogenin A. []
Q5: Can you describe the structural characteristics of Saikogenin A?
A5: The chemical structure of Saikogenin A was first elucidated in studies on the constituents of Bupleurum falcatum L. [] While the research provided does not explicitly state the molecular formula and weight, based on its classification as a triterpenoid sapogenin, Saikogenin A possesses an oleanane skeleton. This implies a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol. [, ]
Q6: Are there other sources of Saikogenin A besides Bupleurum falcatum L.?
A6: Yes, Saikogenin A and its glycosylated precursors have been isolated from other plant sources, including:* Bupleurum smithii Wolff var. parvifolium Shan et Y. Li []* Clinopodium chinense (Benth.) O. Kuntze []* Pleurospermum kamtschaticum []* Polycarpon prostratum (Forssk.) Aschers. ct Schwein. ex Aschers []* Verbascum species []* Corchorus acutangulus Lam. []
Q7: What are the known biological activities of Saikogenin A?
A7: Aside from its anti-inflammatory activity, studies have shown that Saikogenin A and its derivatives exhibit various biological activities, including:* Hemolytic activity: Saikogenin A displays hemolytic activity, which is the ability to cause the rupture of red blood cells. This activity is related to its interaction with the cell membrane. []* Corticosterone secretion-inducing activity: This activity is linked to Saikogenin A's potential to stimulate the HPA axis and influence corticosterone production. []* Inhibition of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha production: This suggests potential anti-inflammatory and immunomodulatory effects. [, ] * Cytotoxic activity: Studies have shown that Saikogenin A exhibits cytotoxic activity against certain cancer cell lines. [, ]
Q8: What is the structure-activity relationship (SAR) of Saikogenin A and its related compounds?
A8: Research indicates that modifications to the sugar moiety and aglycone structure of Saikogenin A and related compounds can significantly influence their biological activities:* Corticosterone secretion-inducing activity: A proper balance between the sugar moiety and aglycone is crucial for this activity. Saikosaponins, which are glycosylated forms, generally exhibit higher activity compared to their corresponding saikogenins (aglycones). []* Hemolytic activity: The presence and orientation of a hydroxyl group at the C16 position of the aglycone influences hemolytic activity. Compounds with an α-hydroxyl group generally show stronger activity than those with a β-hydroxyl group. []* Anti-inflammatory activity: The presence of a sugar moiety appears to be important for oral bioavailability and anti-inflammatory effects. For instance, crude saponin extracts, containing glycosylated forms, showed higher efficacy in oral administration compared to pure Saikogenin A in carrageenin-induced edema and granuloma models. []
Q9: What are the potential applications of Saikogenin A in drug development?
A9: While research is ongoing, the various biological activities of Saikogenin A suggest potential applications in developing therapies for: * Inflammatory diseases: Its anti-inflammatory effects could be beneficial in treating conditions like arthritis and other inflammatory disorders. [, , ]* Neurodegenerative diseases: Saikogenin F, a related compound, has shown promise in improving learning and memory impairment in an Alzheimer's disease mouse model through its anti-inflammatory effects. []* Cancer: The cytotoxic activity of Saikogenin A against specific cancer cell lines warrants further investigation for potential anticancer therapies. [, ]
Q10: What are the limitations of the current research on Saikogenin A?
A10: Despite promising findings, there are limitations to the existing research on Saikogenin A:* Limited human studies: Most research has been conducted in vitro or on animal models. More human clinical trials are needed to confirm its efficacy and safety in humans. []* Metabolism and bioavailability: The poor oral bioavailability of Saikogenin A necessitates further investigation into improving its absorption and bioavailability. [, ]* Long-term effects and toxicity: Comprehensive studies are needed to assess the long-term effects and potential toxicity of Saikogenin A. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B1680654.png)
![N-[2-[2-hydroxy-3-[4-(4-hydroxy-3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide](/img/structure/B1680656.png)
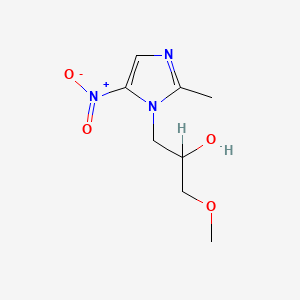
![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]piperidin-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1680660.png)
![(3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B1680663.png)
![[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate](/img/structure/B1680665.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680669.png)
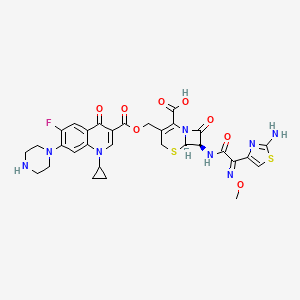
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)

![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)

